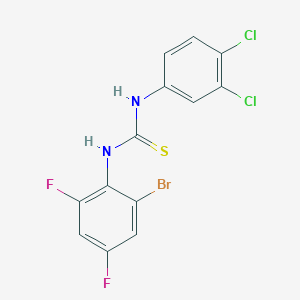![molecular formula C13H12ClNO4S2 B4280511 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4280511.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide
説明
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth and differentiation.
作用機序
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the enzyme. This prevents the autophosphorylation of the receptor and downstream signaling pathways that are involved in cell proliferation, survival, and migration. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide has been shown to be highly specific for EGFR and does not inhibit other receptor tyrosine kinases such as HER2 or c-Met.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. In addition, N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide has been shown to affect the function of the nervous system, skin, and cardiovascular system, which are all regulated by EGFR signaling.
実験室実験の利点と制限
One of the main advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide is its high specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for investigating the role of EGFR in various biological processes. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not penetrate the blood-brain barrier or other barriers in vivo. In addition, it has a relatively short half-life, which may limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide may also be used in the development of new drugs that target EGFR and other receptor tyrosine kinases. In addition, N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide may be used to investigate the role of EGFR in other biological processes, such as wound healing and tissue regeneration. Finally, the development of new analogs of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide may lead to more potent and selective inhibitors of EGFR tyrosine kinase activity.
科学的研究の応用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide has been extensively used in scientific research as a tool to investigate the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-thiophenesulfonamide has also been used to study the function of EGFR in normal and diseased tissues, including the nervous system, skin, and cardiovascular system.
特性
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8(9-2-3-10-11(6-9)19-7-18-10)15-21(16,17)13-5-4-12(14)20-13/h2-6,8,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMLZYHIBSIYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-({[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4280438.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-1-piperazinecarbothioamide](/img/structure/B4280462.png)
![4-[({[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4280464.png)
![[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4280468.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280497.png)
![methyl 5-ethyl-2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4280498.png)
![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280502.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4280509.png)
![4-allyl-3-(5-chloro-2-methoxyphenyl)-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4280516.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4280520.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280524.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280527.png)
![N-allyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4280533.png)